N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide
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Overview
Description
N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide: is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their wide range of activities, particularly in the field of medicine where they are used as anticancer agents. The compound is characterized by its ability to cross the blood-brain barrier, making it effective in treating brain tumors and other cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide typically involves the reaction of 2-chloroethylamine with nitrous acid to form the nitroso derivative. This is followed by the reaction with 2,2-dimethylhydrazine and subsequent carboxylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties and reactivity.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiourea and ammonia are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential changes in biological activity.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: In biological research, it is used to study the effects of nitrosoureas on cellular processes, including DNA damage and repair mechanisms.
Medicine: The primary application in medicine is as an anticancer agent. It is particularly effective against brain tumors and leukemia due to its ability to cross the blood-brain barrier and its potent cytotoxic effects.
Industry: In the industrial sector, the compound is used in the synthesis of other pharmaceuticals and as a precursor for various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. This involves the transfer of the chloroethyl group to the DNA molecule, leading to the formation of DNA-DNA cross-links and DNA-protein cross-links. These cross-links interfere with DNA replication and transcription, ultimately leading to cell death. The compound also generates isocyanates and other reactive intermediates that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Carmustine (BCNU): Another nitrosourea used in the treatment of brain tumors and multiple myeloma.
Lomustine: Similar to carmustine, used for brain tumors and Hodgkin’s lymphoma.
Fotemustine: A newer nitrosourea with similar applications but different pharmacokinetic properties.
Nimustine: Used in Japan for the treatment of brain tumors and other cancers.
Uniqueness: N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable intermediates and cross the blood-brain barrier makes it particularly effective in treating brain-related cancers .
Properties
CAS No. |
74532-84-6 |
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Molecular Formula |
C5H11ClN4O2 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(dimethylamino)-1-nitrosourea |
InChI |
InChI=1S/C5H11ClN4O2/c1-9(2)7-5(11)10(8-12)4-3-6/h3-4H2,1-2H3,(H,7,11) |
InChI Key |
IUQUVNKVWSWQIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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